Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride
Description
Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride (CAS 73545-23-0), is a structurally complex organosilicon compound with a molecular formula of C₂₉H₆₆ClN₅O₇Si and a molecular weight of 660.4021 g/mol . Its architecture features a silaheneicosyl backbone modified with bis(2-methoxyethoxy) groups, dioxa (ether) linkages, and tetraaza (amine) moieties. This design confers unique physicochemical properties, including high thermal stability (boiling point: 677.4°C at 760 mmHg) and low vapor pressure (3.29E-18 mmHg at 25°C) .
Properties
CAS No. |
73545-23-0 |
|---|---|
Molecular Formula |
C29H66ClN5O7Si |
Molecular Weight |
660.4 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[tris(2-methoxyethoxy)silyl]propylamino]ethylamino]ethylamino]ethylamino]ethyl]nonanamide;hydrochloride |
InChI |
InChI=1S/C29H65N5O7Si.ClH/c1-5-6-7-8-9-10-12-29(35)34-21-20-33-19-18-32-17-16-31-15-14-30-13-11-28-42(39-25-22-36-2,40-26-23-37-3)41-27-24-38-4;/h30-33H,5-28H2,1-4H3,(H,34,35);1H |
InChI Key |
XMJZJHFPKVDLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCCNCCNCCNCCNCCC[Si](OCCOC)(OCCOC)OCCOC.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Given the structural elements, the synthesis likely proceeds via:
- Synthesis of the silaheneicosyl backbone : Incorporating silicon atoms into the carbon chain with controlled placement of ether and amine groups.
- Attachment of the polyether chains : Introduction of 2-methoxyethoxy substituents via etherification reactions.
- Formation of the amide linkage : Coupling of the nonanamide moiety to the functionalized silaheneicosyl intermediate.
- Salt formation : Treatment with hydrochloric acid to yield the monohydrochloride salt.
Stepwise Preparation Details
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Silaheneicosyl backbone construction | Organosilicon reagents, controlled hydrosilylation or silane coupling | Use of silane chemistry to insert silicon atoms at specific chain positions |
| 2 | Polyether chain installation | Reaction with 2-methoxyethanol derivatives under basic or acidic catalysis | Etherification to attach 2-methoxyethoxy groups at the 16,16 positions |
| 3 | Introduction of tetraaza groups | Amine protection/deprotection strategies, nucleophilic substitution | Incorporation of nitrogen atoms at 3,6,9,12 positions |
| 4 | Amide bond formation | Coupling agents such as EDC, DCC, or acid chlorides with nonanoic acid derivatives | Formation of the nonanamide linkage at the N-position |
| 5 | Monohydrochloride salt formation | Treatment with HCl in an appropriate solvent (e.g., ethanol) | Salt crystallization for purification and stability |
Literature and Regulatory Data Insights
- The compound is listed under CAS No. 73003-82-4 in regulatory documents such as the Federal Register (1991), indicating its recognized chemical identity and possible industrial or research use.
- No explicit detailed synthetic protocols are publicly disclosed in the available regulatory or chemical encyclopedia sources, suggesting proprietary or specialized synthesis.
- The compound is grouped among alkoxysilanes and hydrazines in chemical priority lists, implying the involvement of these chemistries in its preparation.
Research Findings and Notes
- Silane Chemistry : The integration of silicon atoms into organic backbones (silaheneicosyl) typically involves hydrosilylation or silane coupling reactions, which require precise control to avoid side reactions.
- Polyether Chains : The 2-methoxyethoxy groups are commonly introduced via nucleophilic substitution or Williamson ether synthesis using alkoxides.
- Amide Formation : Standard peptide coupling methods apply, with careful selection of coupling reagents to accommodate steric hindrance from bulky silane and polyether groups.
- Salt Formation : The monohydrochloride form enhances solubility and may improve handling or biological activity.
Summary Table of Preparation Method Components
| Component | Synthetic Approach | Key Reagents | Challenges |
|---|---|---|---|
| Silaheneicosyl chain | Organosilicon coupling, hydrosilylation | Silane reagents, catalysts | Regioselectivity, silicon stability |
| 2-Methoxyethoxy substituents | Etherification, Williamson synthesis | 2-Methoxyethanol, bases | Avoiding polyether degradation |
| Tetraaza incorporation | Amine substitution, protection/deprotection | Amines, protecting groups | Multiple nitrogen placement control |
| Nonanamide linkage | Amide coupling | EDC, DCC, acid chlorides | Steric hindrance, reaction efficiency |
| Monohydrochloride salt | Acid-base reaction | HCl, solvents | Crystallization control |
Chemical Reactions Analysis
Amide Hydrolysis
The nonanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is accelerated by catalysts like H₂SO₄ or enzymes such as proteases. For example:
This pathway is critical for modifying the compound’s solubility or functionality .
Methoxyethoxy Ether Cleavage
The 2-methoxyethoxy groups (OCH₂CH₂OCH₃) are susceptible to cleavage under harsh conditions:
-
Acidic Conditions : Reaction with concentrated HBr or HI breaks the ether bond, forming bromoethanol or equivalents .
-
Oxidative Conditions : Oxidizing agents like KMnO₄ or CrO₃ may cleave ethers into carbonyl compounds.
-
Reduction : LiAlH₄ or NaBH₄ could reduce ethers to alcohols, though this requires specific catalysts.
| Reagent | Reaction Type | Product |
|---|---|---|
| HBr (aq.) | Acidic cleavage | Ethanol derivatives |
| KMnO₄, H⁺ | Oxidative cleavage | Ketones/Carboxylic acids |
Silicon-Carbon Bond Reactivity
The silaheneicos-1-yl group contains a silicon atom bonded to carbon. Potential reactions include:
-
Hydrolysis : Si–C bonds hydrolyze under acidic or basic conditions to form silanols (Si–OH), which may further polymerize .
-
Alkylation : Reaction with alkyl halides to form new Si–C bonds.
-
Oxidation : Si–C bonds are generally inert but may oxidize under extreme conditions (e.g., Fenton’s reagent).
Polymerization via Tetraaza Backbone
The tetraaza (four-nitrogen) segment suggests potential for polymerization or cross-linking:
-
Condensation Reactions : Amine groups may react with carbonyl groups (e.g., from amide hydrolysis) to form imine or amide bonds.
-
Coordination Chemistry : Nitrogen-rich backbones can coordinate with metal ions, enabling applications in catalysis or materials science .
Protection/Deprotection Strategies
Methoxyethoxy groups may act as protecting groups for hydroxyls:
-
Deprotection : Acidic or basic conditions remove the ether, releasing hydroxyl groups for further reactions .
-
Esterification : Hydroxyl groups (if deprotected) could form esters with acylating agents.
Toxicity and Stability Considerations
The compound’s methoxyethoxy groups and silicon backbone require careful handling due to potential toxicity. Studies on related compounds indicate low acute toxicity but possible organ-specific effects at high doses .
Scientific Research Applications
Pharmaceutical Development
The unique structural features of Nonanamide may allow it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:
- Anticancer Agents : Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of nitrogen and oxygen in the structure may enhance its ability to interact with cancer cell metabolism.
- Antimicrobial Activity : Compounds containing amides and ether groups have shown promise in antimicrobial applications. Studies are needed to evaluate the efficacy of Nonanamide against various pathogens.
Material Science
The incorporation of silane groups in Nonanamide suggests potential applications in:
- Surface Modification : The compound could be used to modify surfaces for enhanced biocompatibility in medical devices.
- Nanotechnology : Its silane component may allow for the development of nanostructured materials for drug delivery systems.
Biochemical Research
Nonanamide may serve as a tool in biochemical assays:
- Enzyme Inhibition Studies : The compound could be evaluated for its ability to inhibit specific enzymes, potentially leading to insights into metabolic pathways.
- Receptor Binding Studies : Given its complex structure, it could be tested for binding affinity to various receptors, contributing to our understanding of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Nonanamide Derivatives
Biological Activity
Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride (CAS Number: 73545-23-0) is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C29H65N5O7Si·HCl
- Molecular Weight : 660.40 g/mol
- Structure : The compound features a nonanamide backbone with multiple functional groups that enhance its solubility and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties. The presence of methoxyethoxy groups may enhance membrane permeability, potentially leading to increased efficacy against microbial pathogens.
- Cytotoxicity : Similar compounds have shown selective cytotoxicity against various human tumor cell lines. For instance, derivatives of chromones have demonstrated tumor cell-specific cytotoxicity without affecting normal cells significantly .
- Enzyme Inhibition : Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes such as urease and proteases. This inhibition can be crucial in treating conditions like infections caused by Helicobacter pylori .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 3-formylchromone derivatives | Effective against H. pylori; urease inhibition |
| Cytotoxicity | Various chromone derivatives | Selective cytotoxicity in tumor cell lines |
| Enzyme Inhibition | Chromone derivatives | Potent urease inhibition |
Case Study 1: Cytotoxic Effects
A study examining the cytotoxic effects of related compounds found that specific derivatives exhibited strong activity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies with reduced side effects.
Case Study 2: Antimicrobial Properties
Research on structurally similar compounds revealed significant antimicrobial activity against H. pylori and other pathogens. The mechanism often involves disrupting bacterial membranes or inhibiting critical enzymes necessary for bacterial survival.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, stoichiometry, and catalyst selection. For example, sodium bis(2-methoxyethoxy)-aluminum hydride ( ) has been used as a reducing agent in analogous syntheses. Purification steps (e.g., column chromatography, recrystallization) should be tailored to the compound’s solubility and stability. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si for sila-heteroatoms) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity assessment should combine HPLC with UV/Vis detection and evaporative light scattering detection (ELSD). Reference standards from reliable suppliers (e.g., Witega, Sigma-Aldrich) ensure analytical reproducibility .
Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature extremes). Monitor degradation via HPLC-MS and track changes in functional groups using Fourier-transform infrared (FTIR) spectroscopy. Pharmacopeial guidelines (e.g., USP standards) provide frameworks for stability-indicating methods .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound’s sila-heteroatom and polyether chains?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with molecular dynamics simulations can model reaction pathways. Tools like COMSOL Multiphysics enable multi-physics simulations to predict solvent interactions and transition states. Experimental validation via isotopic labeling (e.g., deuterated solvents) can resolve mechanistic ambiguities .
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer : Apply sensitivity analysis to identify variables (e.g., solvent polarity, steric effects) causing discrepancies. Cross-validate computational models with experimental datasets (e.g., kinetic studies using stopped-flow spectroscopy). Methodological frameworks from emphasize iterative hypothesis testing and error-source triangulation .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Use a factorial design approach to systematically modify functional groups (e.g., methoxyethoxy chains, sila-core). Biological or catalytic activity assays (e.g., enzyme inhibition, binding affinity) should be paired with cheminformatics tools (e.g., QSAR modeling) to correlate structural features with activity. highlights the need for rigorous statistical validation (e.g., ANOVA) .
Q. How can process control and reactor design be optimized for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Implement real-time monitoring (e.g., in-line spectroscopy) and feedback control systems (PID controllers) to adjust parameters dynamically. Membrane separation technologies () can enhance purification efficiency. Scale-up studies should adhere to CRDC guidelines for chemical engineering design (e.g., RDF2050108) .
Q. What strategies validate analytical methods for detecting trace impurities or degradation products in this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation, including specificity, accuracy, and limit of detection (LOD) studies. Use isotopically labeled internal standards (e.g., SEM-¹³C¹⁵N₂, AGN-¹³C¹⁵N₄) to correct for matrix effects in LC-MS/MS analyses. Cross-laboratory reproducibility studies are critical for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
